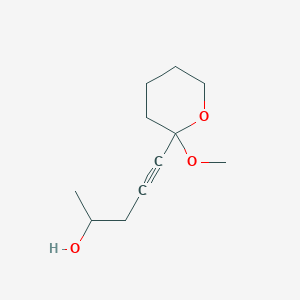
5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol is a chemical compound with the molecular formula C10H16O3 It is characterized by the presence of a methoxy group attached to an oxane ring, a pentynyl chain, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Pentynyl Chain: The pentynyl chain can be attached through alkyne coupling reactions, such as the Sonogashira coupling, using palladium catalysts and copper co-catalysts.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation reactions, where an alkyne is converted to an alcohol using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol can undergo oxidation to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: Pd/C, hydrogen gas (H2)
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-2-ol: A structurally similar compound with an alkyne and hydroxyl group but lacking the oxane ring and methoxy group.
2-Methoxyoxane: Contains the oxane ring and methoxy group but lacks the pentynyl chain and hydroxyl group.
Uniqueness
5-(2-Methoxyoxan-2-yl)pent-4-yn-2-ol is unique due to the combination of its functional groups and structural features, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Propriétés
Numéro CAS |
132789-35-6 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-(2-methoxyoxan-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H18O3/c1-10(12)6-5-8-11(13-2)7-3-4-9-14-11/h10,12H,3-4,6-7,9H2,1-2H3 |
Clé InChI |
GVSCVOPRFWIBLL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#CC1(CCCCO1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
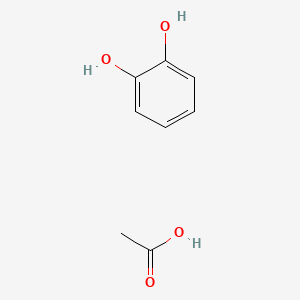
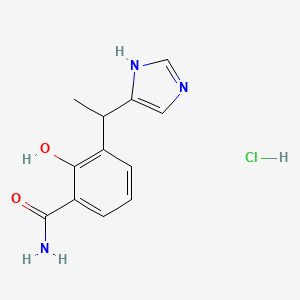
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
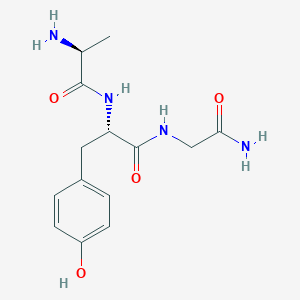
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
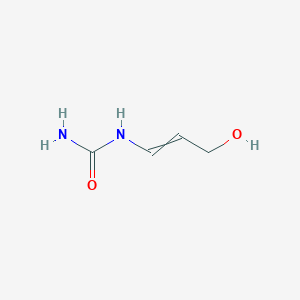
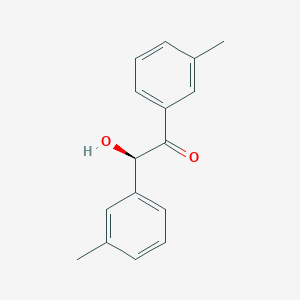

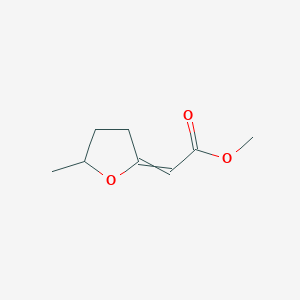
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
